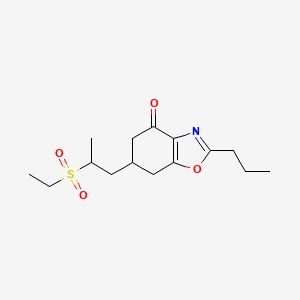
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one is a synthetic organic compound that belongs to the benzoxazolone family This compound is characterized by its unique structure, which includes an ethylsulfonylpropyl group and a propyl group attached to a benzoxazolone core
Métodos De Preparación
The synthesis of 6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazolone Core: The benzoxazolone core can be synthesized through the cyclization of appropriate precursors, such as o-aminophenol and a suitable carboxylic acid derivative.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Ethylsulfonylpropyl Group: The ethylsulfonylpropyl group can be introduced through a sulfonation reaction followed by alkylation with ethyl halides.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfoxides back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one has found applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
When compared to other benzoxazolone derivatives, 6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one stands out due to its unique ethylsulfonylpropyl group. Similar compounds include:
- 6-(2-methylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
- 6-(2-ethylsulfonylbutyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
- 6-(2-ethylsulfonylethyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
These compounds share similar core structures but differ in the substituents attached to the benzoxazolone ring, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
116007-11-5 |
|---|---|
Fórmula molecular |
C15H23NO4S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C15H23NO4S/c1-4-6-14-16-15-12(17)8-11(9-13(15)20-14)7-10(3)21(18,19)5-2/h10-11H,4-9H2,1-3H3 |
Clave InChI |
TVHWEOVWZCXSRH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(O1)CC(CC2=O)CC(C)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















